4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride
Overview
Description
ABT-491 hydrochloride is a highly potent, selective and orally active platelet-activating factor receptor (PAF-R) antagonist.
Scientific Research Applications
Pharmacological Properties
4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride, known as ABT-491, exhibits significant pharmacological properties as a platelet-activating factor (PAF) receptor antagonist. This compound demonstrates a high affinity for inhibiting PAF binding to human platelets, with a Ki value of 0.6 nM, indicating its potential in mitigating PAF-mediated cellular responses such as calcium mobilization, priming, and degranulation. Furthermore, ABT-491 effectively inhibits PAF-induced inflammatory responses, including increased vascular permeability, hypotension, and edema, as well as PAF-induced lethality in vivo. This suggests its potential utility in treating PAF-mediated diseases (Albert et al., 1997).
Antiviral Activity
Research has explored the antiviral potential of various indole derivatives, including those structurally related to 4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride. Although many of these compounds did not show notable activity against viruses such as influenza A and hepatitis C, a few exceptions demonstrated micromolar activities against specific strains. This highlights the possibility of certain derivatives having selective antiviral effects, which could be pertinent for further exploration in the context of 4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride (Ivashchenko et al., 2014).
Synthetic Routes and Derivatives
The synthesis and exploration of derivatives of this compound are significant in understanding its chemical properties and potential applications. Various synthetic routes have been developed for related indole derivatives, showcasing the compound's versatility and the possibility of obtaining structurally interesting compounds through different synthetic methods. These methods often involve complex reactions and can lead to the creation of novel molecules with potential pharmacological activities (Lis et al., 1990).
properties
IUPAC Name |
4-ethynyl-3-[3-fluoro-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-N,N-dimethylindole-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FN5O2.ClH/c1-5-18-7-6-8-25-26(18)21(16-34(25)28(36)32(3)4)27(35)19-9-10-20(22(29)13-19)15-33-17(2)31-23-14-30-12-11-24(23)33;/h1,6-14,16H,15H2,2-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRGBOKANQBIBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClFN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172381 | |
Record name | ABT 491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ABT-491 hydrochloride | |
CAS RN |
189689-94-9 | |
Record name | ABT 491 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189689949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT 491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABT-491 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7IG7Z867J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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